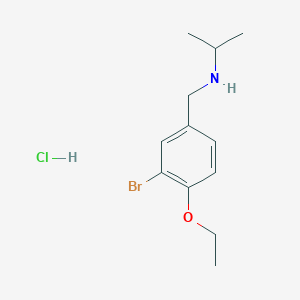![molecular formula C10H15NO3S B4746981 N-[2-(4-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4746981.png)
N-[2-(4-methylphenoxy)ethyl]methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including Sonogashira cross-coupling, which is employed for the construction of complex molecules. For instance, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized in high yield through this method, showcasing the versatility of sulfonamide derivatives in organic synthesis (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives reveals significant information about their potential interactions and reactivity. Studies on similar compounds have highlighted the importance of torsion angles and hydrogen bonding in determining the conformation and stability of these molecules. For example, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives show varied torsion angles and hydrogen bonding patterns, influencing their solid-state arrangements (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Sulfonamide derivatives participate in a range of chemical reactions, demonstrating their reactivity and potential for functionalization. For instance, the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes yielded 1-methylsulfonyl-indoles, illustrating the reactivity of methanesulfonamide derivatives in synthesizing heterocyclic compounds (Sakamoto et al., 1988).
Mechanism of Action
The mechanism of action of “N-[2-(4-methylphenoxy)ethyl]methanesulfonamide” is through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.
properties
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)14-8-7-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKSKPUWONPORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4746898.png)
![2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4746901.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4746905.png)

![5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4746923.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4746940.png)
![2-({3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4746945.png)
![methyl 2-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4746952.png)
![5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4746959.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4746967.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4746970.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B4746973.png)

![(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4746991.png)